p-Hydroxyphenyl-t-butylamine
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Overview
Description
p-Hydroxyphenyl-t-butylamine is an organic compound that features a phenol group substituted with a tert-butylamino group at the para position
Preparation Methods
The synthesis of p-Hydroxyphenyl-t-butylamine typically involves the alkylation of phenol with tert-butylamine. One common method is the acid-catalyzed alkylation of phenol with tert-butylamine under controlled conditions. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
p-Hydroxyphenyl-t-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butylamino group directs the incoming substituents to the ortho and para positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
p-Hydroxyphenyl-t-butylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including stabilizers, antioxidants, and other functional materials.
Mechanism of Action
The mechanism of action of p-Hydroxyphenyl-t-butylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
p-Hydroxyphenyl-t-butylamine can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
2-tert-Butylphenol: Another isomer with the tert-butyl group in a different position, leading to variations in its chemical behavior.
2,4-Ditert-butylphenol: This compound has two tert-butyl groups, which significantly alter its properties compared to this compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(tert-butylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h4-7,11-12H,1-3H3 |
InChI Key |
GQAOJCJXXMCHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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